molecular formula C22H24N2O3S B13875232 N-ethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide

N-ethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide

Cat. No.: B13875232
M. Wt: 396.5 g/mol
InChI Key: COVFQXZJTRYOFE-UHFFFAOYSA-N
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Description

N-ethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide is a complex organic compound known for its diverse applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, making it a subject of interest for researchers in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of substituted anilines with α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with 2-aminopyridines . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-ethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide involves its interaction with specific molecular targets. As a selective COX-2 inhibitor, it binds to the active site of the cyclooxygenase-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . This selective inhibition reduces the risk of gastrointestinal side effects commonly seen with non-selective COX inhibitors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide stands out due to its unique pyrrole-based structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to other COX-2 inhibitors. Its potential for reduced side effects and enhanced efficacy makes it a promising candidate for further research and development .

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

N-ethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide

InChI

InChI=1S/C22H24N2O3S/c1-4-23-22(25)15-18-14-21(17-10-12-20(13-11-17)28(3,26)27)24(16(18)2)19-8-6-5-7-9-19/h5-14H,4,15H2,1-3H3,(H,23,25)

InChI Key

COVFQXZJTRYOFE-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1=C(N(C(=C1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3)C

Origin of Product

United States

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